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Compound of Interest

Compound Name: 1-(3-Methoxyphenyl)ethanamine

Cat. No.: B1352114 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of Rivastigmine, a key acetylcholinesterase inhibitor for the treatment of dementia associated

with Alzheimer's and Parkinson's diseases. The synthesis route commences with the chiral

starting material, (S)-1-(3-Methoxyphenyl)ethanamine, ensuring the stereospecific formation

of the biologically active (S)-enantiomer of Rivastigmine.

Synthetic Strategy Overview
The synthesis of Rivastigmine from (S)-1-(3-Methoxyphenyl)ethanamine is a multi-step

process that involves three key transformations:

N,N-Dimethylation: The primary amine of (S)-1-(3-Methoxyphenyl)ethanamine is converted

to a tertiary amine, (S)-1-(3-methoxyphenyl)-N,N-dimethylethanamine, via the Eschweiler-

Clarke reaction.

Demethylation: The methoxy group on the phenyl ring is cleaved to yield the corresponding

phenol, (S)-3-(1-(dimethylamino)ethyl)phenol. This intermediate is crucial for the subsequent

carbamoylation step.

O-Carbamoylation: The final step involves the reaction of the phenolic intermediate with N-

ethyl-N-methylcarbamoyl chloride in the presence of a base to form the carbamate ester,
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yielding Rivastigmine.

This enantioselective approach avoids the need for chiral resolution in later stages, making it

an efficient route for the preparation of the pure (S)-enantiomer.

Quantitative Data Summary
The following table summarizes the typical yields and purity data for each step in the synthesis

of Rivastigmine from (S)-1-(3-Methoxyphenyl)ethanamine.

Step Reaction
Intermediat
e/Product

Molecular
Weight (
g/mol )

Typical
Yield (%)

Purity
(HPLC) (%)

1
N,N-

Dimethylation

(S)-1-(3-

methoxyphen

yl)-N,N-

dimethyletha

namine

179.26 85-95 >98

2
Demethylatio

n

(S)-3-(1-

(dimethylami

no)ethyl)phen

ol

165.23 70-80 >99[1]

3

O-

Carbamoylati

on

(S)-

Rivastigmine
250.34 70-85 >99.7[2]

Overall -
(S)-

Rivastigmine
250.34 >45[2] >99.7[2]

Experimental Protocols
Step 1: Synthesis of (S)-1-(3-methoxyphenyl)-N,N-
dimethylethanamine (N,N-Dimethylation)
This protocol utilizes the Eschweiler-Clarke reaction for the exhaustive methylation of the

primary amine.[3] This reaction is known to proceed without racemization of chiral centers.[3]
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Materials:

(S)-1-(3-Methoxyphenyl)ethanamine

Formic acid (98-100%)

Formaldehyde (37% solution in water)

Sodium carbonate

Ethyl acetate

Anhydrous magnesium sulfate

Water

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine

(S)-1-(3-Methoxyphenyl)ethanamine (1 equivalent) and formic acid (4 equivalents).

To this mixture, add formaldehyde solution (2 equivalents) dropwise at room temperature.

Heat the reaction mixture to reflux and maintain for 5-6 hours. The progress of the reaction

can be monitored by Thin Layer Chromatography (TLC).

After completion, cool the mixture to room temperature and carefully add water.

Neutralize the excess acid by the portion-wise addition of sodium carbonate until the

effervescence ceases and the pH of the solution is basic (pH 8-9).

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude (S)-1-(3-methoxyphenyl)-N,N-dimethylethanamine as an oil. The product is often of

sufficient purity for the next step, or it can be further purified by vacuum distillation.
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Step 2: Synthesis of (S)-3-(1-
(dimethylamino)ethyl)phenol (Demethylation)
This step involves the cleavage of the aryl methyl ether using a strong acid like hydrobromic

acid.

Materials:

(S)-1-(3-methoxyphenyl)-N,N-dimethylethanamine

Hydrobromic acid (48% aqueous solution)

Sodium hydroxide solution

Ethyl acetate

Water

Procedure:

To a solution of (S)-1-(3-methoxyphenyl)-N,N-dimethylethanamine (1 equivalent) in a round-

bottom flask, add hydrobromic acid (48% aqueous solution).

Heat the mixture to reflux for 10-12 hours. Monitor the reaction by TLC until the starting

material is consumed.

Cool the reaction mixture to room temperature and carefully neutralize it with a sodium

hydroxide solution to a pH of 7-8.

Extract the product into ethyl acetate (3 x volume of aqueous layer).

Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium

sulfate.

Filter and concentrate the organic layer under reduced pressure to yield the crude (S)-3-(1-

(dimethylamino)ethyl)phenol. The product can be purified by column chromatography on

silica gel.
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Step 3: Synthesis of (S)-Rivastigmine (O-
Carbamoylation)
The final step is the formation of the carbamate ester by reacting the phenol with N-ethyl-N-

methylcarbamoyl chloride.

Materials:

(S)-3-(1-(dimethylamino)ethyl)phenol

N-ethyl-N-methylcarbamoyl chloride

Sodium hydride (60% dispersion in mineral oil)

Anhydrous Tetrahydrofuran (THF)

Ethyl acetate

Water

Procedure:

To a flame-dried, three-necked flask under a nitrogen atmosphere, add a suspension of

sodium hydride (1.2 equivalents) in anhydrous THF.

Cool the suspension to 0 °C in an ice bath.

Add a solution of (S)-3-(1-(dimethylamino)ethyl)phenol (1 equivalent) in anhydrous THF

dropwise to the sodium hydride suspension.

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for

an additional 30 minutes.

Cool the reaction mixture back to 0 °C and add a solution of N-ethyl-N-methylcarbamoyl

chloride (1.1 equivalents) in anhydrous THF dropwise.

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the

reaction completion by HPLC.
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Carefully quench the reaction by the slow addition of water at 0 °C.

Extract the product with ethyl acetate (3 x volume of aqueous layer).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter and concentrate under reduced pressure to obtain the crude Rivastigmine base.

The crude product can be purified by silica gel column chromatography.[4] For higher purity,

the Rivastigmine base can be converted to its tartrate salt and recrystallized.

Visualizations
Synthetic Pathway of Rivastigmine

(S)-1-(3-Methoxyphenyl)ethanamine (S)-1-(3-methoxyphenyl)-N,N-dimethylethanamine

 HCOOH, HCHO
(Eschweiler-Clarke) (S)-3-(1-(dimethylamino)ethyl)phenol HBr (S)-Rivastigmine

 N-ethyl-N-methylcarbamoyl chloride,
NaH, THF 

Click to download full resolution via product page

Caption: Chemical synthesis pathway of Rivastigmine.

Experimental Workflow for Rivastigmine Preparation
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Step 1: N,N-Dimethylation

Step 2: Demethylation

Step 3: O-Carbamoylation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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